ノルカエサルピニンE

説明

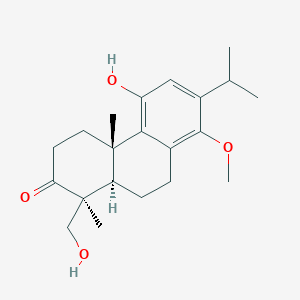

Norcaesalpinin E is a diterpenoid isolated from the seed kernels of Caesalpinia crista that has been found to exhibit antimalarial activity. It has a role as a metabolite and an antimalarial. It is an acetate ester, a cyclic ether, a diterpenoid, an enone, a tertiary alcohol, a secondary alcohol and an aromatic ketone.

科学的研究の応用

マラリア治療効果

ノルカエサルピニンEは、マラリア治療薬として潜在的な可能性があることが判明しました {svg_1}. This compoundは、マラリア治療薬の新たな標的である、熱帯熱マラリア原虫のcircumsporozoiteタンパク質との相互作用について研究されています {svg_2}. This compoundのcircumsporozoiteタンパク質に対する結合親和性は-7.6であり、対照薬であるキニーネ硫酸のタンパク質に対する結合親和性は-7.1です {svg_3}. これにより、this compoundは、既存のマラリア治療薬よりも効果的である可能性が示唆されます。

薬物らしさおよびバイオアベイラビリティ

薬物らしさ予測では、this compoundは、0.55のバイオアベイラビリティスコアで、Lipinski、Ghose、Veber、Egan、およびMueggeのルールを満たしています {svg_4}. これにより、this compoundは、溶解性、透過性、安定性など、薬物として適した特性を備えていることが示唆されます。

抗マラリア活性

this compoundは、D6およびW2クローンにおいて、寄生虫の増殖を有意に阻害し、IC50値は10.25- ˃10.62 μMでした {svg_5}. これにより、this compoundは、抗マラリア薬として使用できる可能性が示唆されます。

構造活性相関

観察された結果に基づいて、構造活性相関が確立されました {svg_6}. つまり、this compoundの構造は活性に関連しており、これは新規薬剤の設計に役立ちます。

生薬における可能性

this compoundは、カエサルピニア・クリスタに含まれる天然化合物です {svg_7}. これにより、this compoundは、特に、インドネシアなどのハーブ植物を使った病気の治療に慣れている国々で、生薬に使用できる可能性があります {svg_8}.

感染症治療における可能性

this compoundは、抗マラリア活性と抗マラリア活性を示すことから、寄生虫が原因で起こる感染症の治療に潜在的に使用できる可能性があります {svg_9} {svg_10}.

将来の方向性

作用機序

Target of Action

Norcaesalpinin E is a natural cassane-type diterpene found in the seed kernels of Caesalpinia crista . It has been found to exhibit antimalarial activity . The primary target of Norcaesalpinin E is the malaria parasite Plasmodium falciparum .

Mode of Action

It is known to interact with the circumsporozoite protein in plasmodium falciparum . This interaction is believed to inhibit the growth and development of the parasite, thereby exhibiting its antimalarial activity.

Biochemical Pathways

It is known that the compound interferes with the life cycle of the plasmodium falciparum parasite, which is crucial for its survival and proliferation .

Pharmacokinetics

It has been found to meet lipinski, ghose, veber, egan, and muegge rules with a bioavailability score of 055 , suggesting that it has favorable drug-like properties.

Result of Action

The result of Norcaesalpinin E’s action is the inhibition of the growth and development of the Plasmodium falciparum parasite . This leads to a decrease in the severity of malaria symptoms in the host.

生化学分析

Biochemical Properties

Norcaesalpinin E plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, Norcaesalpinin E interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

Norcaesalpinin E exerts significant effects on various cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Norcaesalpinin E can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also affects the expression of genes involved in inflammation and immune responses, thereby modulating the immune system .

Molecular Mechanism

The molecular mechanism of Norcaesalpinin E involves its interaction with specific biomolecules. It binds to certain enzymes and proteins, inhibiting or activating their activity. For instance, Norcaesalpinin E can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. It also influences gene expression by modulating transcription factors and signaling pathways, leading to changes in cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Norcaesalpinin E have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a reduction in its activity. Long-term studies have shown that Norcaesalpinin E can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .

Dosage Effects in Animal Models

The effects of Norcaesalpinin E vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and antitumor activities. At high doses, Norcaesalpinin E can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

Norcaesalpinin E is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in its metabolism, leading to the formation of metabolites. These metabolites can have different biological activities and contribute to the overall effects of Norcaesalpinin E. The compound can also influence metabolic flux and alter the levels of certain metabolites, affecting cellular metabolism .

Transport and Distribution

Norcaesalpinin E is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. The transport and distribution of Norcaesalpinin E can affect its activity and function, as well as its overall pharmacokinetics .

Subcellular Localization

The subcellular localization of Norcaesalpinin E plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the interactions of Norcaesalpinin E with biomolecules and its overall effects on cellular processes .

特性

IUPAC Name |

[(1S,4aR,6S,6aS,11aS,11bS)-4a,6-dihydroxy-4,4,11b-trimethyl-7-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-11(22)27-16-5-7-19(2,3)21(25)10-14(23)17-13(20(16,21)4)9-15-12(18(17)24)6-8-26-15/h6,8,13-14,16-17,23,25H,5,7,9-10H2,1-4H3/t13-,14-,16-,17-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBALQPBIWZLHPR-SJEMMDPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(=O)C3C(C2)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)C(=O)[C@@H]3[C@H](C2)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most potent antimalarial compound identified in the studies of Caesalpinia crista extracts? What is its mechanism of action?

A1: Norcaesalpinin E (28) is the most potent antimalarial compound isolated from Caesalpinia crista extracts. While it demonstrates significant in vitro activity against the malaria parasite Plasmodium falciparum, its exact mechanism of action remains unknown. Further research is needed to elucidate how Norcaesalpinin E interacts with its target within the parasite and its downstream effects.

Q2: What is the structural characterization of Norcaesalpinin E?

A2: While the provided abstracts do not explicitly state the molecular formula and weight of Norcaesalpinin E, they emphasize the use of spectroscopic analyses for structural elucidation. This likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information about the compound's structure and molecular weight.

Q3: How does the structure of Norcaesalpinin E relate to its antimalarial activity? Have any structure-activity relationships been established?

A3: The studies identified a relationship between the chemical structure of various cassane- and norcassane-type diterpenes and their antimalarial activity. Though the specific structural features contributing to Norcaesalpinin E's potency aren't detailed, this finding highlights the importance of structural modifications in influencing the activity and potency of these compounds against Plasmodium falciparum.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

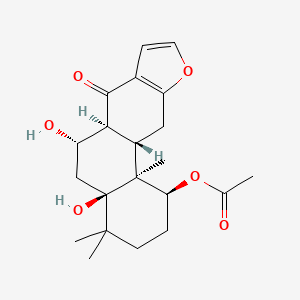

![(2S,3S)-3-[(2S,3S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1150610.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid](/img/structure/B1150620.png)